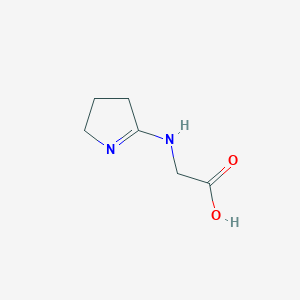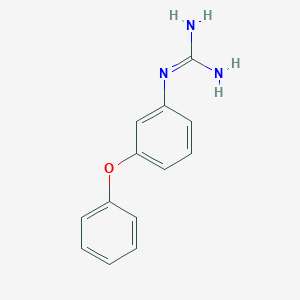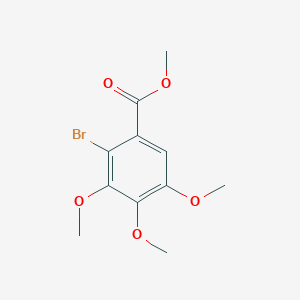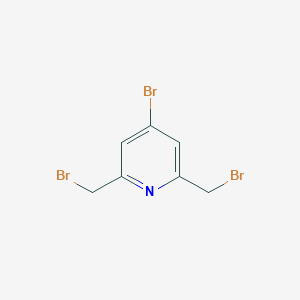
(3,5-Dimethoxyphenyl)-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)-phenylmethanamine, commonly known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1974 and gained popularity in the 1990s as a recreational drug. However, its potential as a research chemical has also been explored extensively due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 2C-H is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This leads to the activation of the phospholipase C pathway, which ultimately results in the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are similar to those of other phenethylamines, such as increased heart rate, blood pressure, and body temperature. It also produces a range of subjective effects, including altered perception, mood, and cognition. However, due to its potency and potential toxicity, it is not recommended for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2C-H in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system. However, its potential toxicity and legal status as a controlled substance limit its availability and use in research.
Zukünftige Richtungen
Future research on 2C-H could focus on developing new drugs that target the serotonin system, particularly for the treatment of psychiatric disorders such as depression and anxiety. It could also be used to study the molecular mechanisms of receptor activation and to develop new tools for imaging and manipulating the serotonin system in vivo. However, further research is needed to fully understand the potential therapeutic applications and risks associated with this compound.
Synthesemethoden
The synthesis of 2C-H involves the condensation of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting amine is then reacted with benzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
2C-H has been used in scientific research as a tool to study the structure-activity relationship of phenethylamines. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, with a higher affinity than other phenethylamines such as mescaline and MDMA. This makes it a useful compound for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system.
Eigenschaften
CAS-Nummer |
135628-64-7 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 |
InChI-Schlüssel |
DVLDCAJGVRGDEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)




![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)

